N-methoxy-N-methyl-4-biphenylacetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-17(19-2)16(18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
QTAQTNULIAULSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methoxy N Methyl 4 Biphenylacetamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of N-methoxy-N-methyl-4-biphenylacetamide reveals several logical pathways for its construction. The primary disconnections target the amide bond and the biaryl C-C bond, which are the most synthetically significant linkages in the molecule.
Amide Bond Disconnection (Route A): The most straightforward disconnection is at the C-N amide bond. This approach simplifies the target molecule into two key precursors: 4-biphenylacetic acid and N,O-dimethylhydroxylamine. This is a common and reliable strategy for the synthesis of Weinreb amides. The 4-biphenylacetic acid itself becomes a key intermediate for further retrosynthetic analysis.
Biaryl Bond Disconnection (Route B): The central C-C bond of the biphenyl (B1667301) moiety can be disconnected. This strategy typically involves a cross-coupling reaction. For instance, disconnecting the biphenyl C-C bond of the 4-biphenylacetic acid precursor leads to a 4-halophenylacetic acid derivative (e.g., 4-bromophenylacetic acid) and a phenyl source, such as phenylboronic acid, for a Suzuki-Miyaura coupling. researchgate.netrsc.org
Carbonylative Cross-Coupling Disconnection (Route C): A more convergent and atom-economical disconnection involves a palladium-catalyzed carbonylative coupling. nih.govrsc.org This approach disconnects the molecule at the aryl-carbonyl bond and the carbonyl-nitrogen bond simultaneously, leading back to a 4-halobiphenyl, carbon monoxide, and N,O-dimethylhydroxylamine. This strategy builds the acetamide (B32628) moiety directly onto the biphenyl core.
These disconnection strategies form the basis for designing both convergent and divergent synthetic pathways.
Exploration of Convergent and Divergent Synthesis Pathways
Both convergent and divergent strategies can be effectively employed in the synthesis of this compound and its analogues.
Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a typical convergent synthesis would be:
Synthesis of the Biphenyl Core: Preparation of 4-biphenylacetic acid via a Suzuki-Miyaura cross-coupling reaction between 4-bromophenylacetic acid and phenylboronic acid. rsc.orgrsc.org
Amide Formation: Coupling the synthesized 4-biphenylacetic acid with N,O-dimethylhydroxylamine using standard peptide coupling reagents. asianpubs.orgresearchgate.netarkat-usa.org
Divergent Synthesis: A divergent approach begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. This is particularly useful for creating analogues for structure-activity relationship (SAR) studies.
From a Common Biphenyl Precursor: One could start with 4-biphenylacetyl chloride. asianpubs.org This activated intermediate can then be reacted with a variety of nucleophiles (different amines, hydroxylamines, or alcohols) to generate a diverse library of amides and esters.
From a Common Phenyl Precursor: Alternatively, a 4-halophenylacetic acid ester can be used as a scaffold. This intermediate can be subjected to Suzuki-Miyaura coupling with a wide array of arylboronic acids to generate diverse biphenylacetic acid derivatives. nih.gov These derivatives can then be converted to their respective N-methoxy-N-methylamides.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The two main transformations—biphenyl C-C bond formation and amide C-N bond formation—have been extensively studied.
Optimization of Biphenyl Synthesis (Suzuki-Miyaura Coupling): The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. acs.org
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used, efficient palladium sources. rsc.org |
| Ligand | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines enhance catalytic activity, especially for hindered substrates. rsc.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid and influencing reaction kinetics. |
| Solvent | Toluene/Water, THF/Water, Dioxane | Biphasic solvent systems are common, facilitating the dissolution of both organic and inorganic reagents. |
Optimization of Weinreb Amide Formation: The direct conversion of 4-biphenylacetic acid to the corresponding Weinreb amide can be achieved using various coupling agents. numberanalytics.comnumberanalytics.com The choice of reagent and conditions affects reaction time, yield, and the ease of purification.
| Coupling Reagent | Solvent | Temperature | Key Features |
| SOCl₂/Pyridine | Benzene (B151609), DCM | Reflux | Classical method involving formation of the acid chloride intermediate. asianpubs.org |
| Peptide Coupling Reagents (EDC, HATU) | DMF, DCM | Room Temp. | Mild conditions, widely used in peptide synthesis, minimizes side reactions. numberanalytics.com |
| P[NMe(OMe)]₃ | Toluene | 60 °C | Powerful, single reagent for direct conversion of carboxylic acids, even hindered ones, in high yields. organic-chemistry.orgorganic-chemistry.org |
| PPh₃/I₂ | CH₂Cl₂ | 0 °C to RT | Effective for a range of carboxylic acids; can be adapted with polymer-supported PPh₃ for easier purification. nih.gov |
Enantioselective and Diastereoselective Synthetic Approaches (if applicable)
The concept of enantioselectivity in the synthesis of this compound is relevant when considering its substituted derivatives. The parent compound is achiral. However, if bulky substituents are introduced at the ortho positions of the biphenyl core, rotation around the C-C single bond can be restricted, leading to a phenomenon known as atropisomerism. pharmaguideline.comslideshare.net Such molecules possess axial chirality and can exist as stable, separable enantiomers. wikipedia.orgnih.gov
The synthesis of such chiral biphenyl amides requires enantioselective methods. A prominent strategy is the asymmetric Suzuki-Miyaura coupling. rsc.org This can be achieved by employing a chiral palladium catalyst complex, often formed in situ from a palladium precursor and a chiral phosphine ligand. The use of enantiopure ligands can induce asymmetry during the C-C bond-forming step, leading to the preferential formation of one atropisomer over the other. acs.org
While not applicable to the unsubstituted parent compound, this approach is a powerful tool for accessing optically active analogues, which is of significant interest in medicinal chemistry where the biological activity of enantiomers can differ substantially.
High-Throughput and Scalable Preparation Techniques
The transition from laboratory-scale synthesis to large-scale production or high-throughput library generation requires robust and efficient methodologies.
Scalable Preparation: For large-scale synthesis, factors such as cost, safety, and operational simplicity are paramount.
Biphenyl Formation: The Suzuki-Miyaura reaction is highly scalable and widely used in industrial processes. rsc.orgacs.org Careful selection of a highly active catalyst system can reduce the required catalyst loading, making the process more cost-effective.
Weinreb Amide Formation: One-pot methods for converting carboxylic acids directly to Weinreb amides are particularly suitable for scale-up as they reduce the number of unit operations. Reagents like PCl₃/N,O-dimethylhydroxylamine offer a cost-effective and scalable route. organic-chemistry.org
High-Throughput Techniques: For the rapid synthesis of compound libraries for screening purposes, high-throughput and flow chemistry techniques are increasingly employed.
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine (B44618) for the amidation step allows for simple filtration to remove the phosphine oxide byproduct, greatly simplifying the purification process and making it amenable to parallel synthesis. nih.gov
Flow Chemistry: Microflow reactors offer precise control over reaction time and temperature. This enables the use of highly reactive intermediates, such as those generated from triphosgene, for rapid amide bond formation (often in seconds) without significant epimerization or side reactions. nih.gov Flow technology can also be applied to the synthesis of Weinreb amides using recyclable coupling agents, enhancing the sustainability of the process. acs.org
Catalytic Methods in this compound Synthesis
Catalysis plays a central role in the modern synthesis of this compound, offering efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling for Biphenyl Core: The construction of the biphenyl skeleton is most effectively achieved through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is the most common method, coupling an aryl halide (e.g., 4-bromophenylacetic acid derivative) with an arylboronic acid (phenylboronic acid). researchgate.netrsc.org Its advantages include mild reaction conditions and the commercial availability of a vast array of boronic acids.
Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide. It serves as a powerful alternative, particularly when other functional groups might not be compatible with the Suzuki conditions. nih.gov
Palladium-Catalyzed Carbonylative Synthesis of the Weinreb Amide: A highly efficient and convergent catalytic route is the palladium-catalyzed aminocarbonylation. acs.orgrsc.org In this one-pot reaction, a 4-halobiphenyl (e.g., 4-iodobiphenyl) is reacted with carbon monoxide and N,O-dimethylhydroxylamine in the presence of a palladium catalyst. nih.govrsc.org This method constructs the C-C bond of the acetyl group and the C-N amide bond in a single, catalytic transformation, representing a highly atom-economical approach. The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on metal-organic frameworks (MOFs), can further enhance the sustainability of this method by allowing for catalyst recycling. rsc.org
Elucidation of Molecular Structure and Conformational Preferences
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the precise molecular structure of a compound. For N-methoxy-N-methyl-4-biphenylacetamide, a combination of techniques would be required to confirm its identity and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the biphenyl (B1667301) group would likely appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group would likely resonate as a singlet around δ 3.5-4.0 ppm. The N-methyl (-NCH₃) and O-methyl (-OCH₃) protons of the Weinreb amide moiety would each appear as sharp singlets, likely in the δ 3.0-3.8 ppm range.
¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms. The carbonyl carbon of the amide would be expected to show a signal in the highly deshielded region (around δ 170 ppm). The aromatic carbons of the biphenyl ring would produce a series of signals in the δ 125-145 ppm range. The methylene carbon, the N-methyl carbon, and the O-methyl carbon would be observed in the upfield region of the spectrum.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, confirming the link between the 4-biphenylacetyl group and the N-methoxy-N-methylamine moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) (Note: This table is predictive and not based on experimental data for the target compound.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Biphenyl-H | 7.0 - 8.0 (m) | 125 - 145 |
| -CH₂- | 3.5 - 4.0 (s) | 40 - 45 |
| -N-CH₃ | 3.1 - 3.5 (s) | 32 - 38 |
| -O-CH₃ | 3.6 - 3.8 (s) | 60 - 65 |
| C=O | - | ~170 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most characteristic absorption band would be the strong C=O (carbonyl) stretch of the tertiary amide, expected in the range of 1650-1680 cm⁻¹. Other expected vibrations include C-H stretches from the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹) and C-N stretching vibrations.
Table 2: Expected FTIR Absorption Bands (Note: This table is predictive and not based on experimental data for the target compound.)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide) | 1650 - 1680 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the molecular weight, allowing for the confirmation of the molecular formula (C₁₆H₁₇NO₂ for this compound). The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing fragments corresponding to the biphenylmethyl cation and other characteristic pieces of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl chromophore in this compound would be expected to exhibit strong absorption in the UV region, likely with a maximum absorption wavelength (λmax) around 250-280 nm, which is characteristic of the π → π* transitions in conjugated aromatic systems.
X-ray Crystallographic Studies for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, offering unambiguous proof of its constitution and conformation. Such an analysis would reveal the relative orientation of the two phenyl rings of the biphenyl moiety and the conformational preferences around the amide bond.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it would not exhibit any optical activity, and VCD and ECD analyses would not be applicable. These techniques are specifically used for the analysis of chiral molecules to determine their absolute configuration.
Conformational Analysis through Spectroscopic and Computational Methods
A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its chemical behavior and potential interactions. The conformational landscape of this molecule is primarily dictated by the rotational freedom around two key single bonds: the bond connecting the two phenyl rings of the biphenyl moiety and the C-N amide bond. The interplay of steric and electronic effects governs the energetically preferred spatial arrangements. The investigation of these conformational preferences relies on a synergistic approach, combining experimental spectroscopic techniques with theoretical computational modeling.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside X-ray crystallography, provide valuable experimental insights into the molecule's structure. NMR spectroscopy, for instance, can offer information about the connectivity and the chemical environment of atoms, which can be influenced by the molecular conformation. In similar amide structures, the presence of cis and trans conformers, arising from restricted rotation around the amide bond, can sometimes be observed and quantified by NMR. For instance, in the related compound N-methoxy-N-methylacetamide, both cis and trans conformers are close in energy, with the dominant form being solvent-dependent. lifechempharma.com
Computational chemistry serves as a powerful tool to complement experimental data by mapping the potential energy surface of the molecule. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the geometries of stable conformers and the energy barriers for rotation around key bonds. For example, in a study of 4-methoxy-N-methylbenzamide, a related molecule, the dihedral angle between the amide group and the benzene (B151609) ring was determined to be 10.6 (1)° through X-ray crystallography, indicating a near-planar arrangement. nih.govresearchgate.net Such computational and crystallographic data provide precise geometric parameters.
While specific experimental and computational studies on the conformational analysis of this compound are not extensively available in the reviewed literature, the conformational behavior can be inferred from studies on analogous compounds. The following tables summarize representative data from related molecules that can provide a basis for understanding the likely conformational parameters of this compound.
Table 1: Representative Spectroscopic Data for Related Amide Compounds
| Compound | Spectroscopic Method | Observed Chemical Shifts (ppm) or Frequencies (cm⁻¹) | Reference |
| N-methoxy-N-methylacetamide | ¹H NMR (400 MHz, CDCl₃) | δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H) | chemicalbook.com |
| N-methoxy-N-methylacetamide | ¹³C NMR (100 MHz, CDCl₃) | δ 172.0, 61.1, 32.0, 19.8 | chemicalbook.com |
| 4'-Methoxy-3-methyl-1,1'-biphenyl | ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (d, J = 8.4 Hz, 2H), 7.37-7.31 (m, 3H), 7.12 (d, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 2.41 (s, 3H) | rsc.org |
This table is interactive. Click on the headers to sort the data.
Table 2: Calculated and Experimental Conformational Data for Analogous Molecules
| Compound | Method | Dihedral Angle (°C) | Key Finding | Reference |
| 4-Methoxy-N-methylbenzamide | X-ray Crystallography | 10.6 (1)° (between amide group and benzene ring) | The molecule adopts a relatively planar conformation in the solid state. | nih.govresearchgate.net |
| N-methoxy-N-methylacetamide | Theoretical Calculations & NMR | - | Cis and trans conformers are close in energy. The trans conformer dominates in the gas phase, while the cis conformation is the minimum in aqueous solution. | lifechempharma.com |
This table is interactive. Users can filter the data based on the method used.
The conformational analysis of this compound remains an area requiring further specific investigation. The combination of advanced spectroscopic techniques and high-level computational modeling will be essential to fully characterize its molecular structure and conformational preferences, which are fundamental to its properties and reactivity.
Chemical Reactivity and Mechanistic Investigations of N Methoxy N Methyl 4 Biphenylacetamide
Nucleophilic Acyl Substitution Reactions at the Amide Center
The cornerstone of the reactivity of N-methoxy-N-methyl-4-biphenylacetamide is its participation in nucleophilic acyl substitution reactions. Unlike more reactive acylating agents such as acid chlorides or anhydrides, the Weinreb amide exhibits a moderated reactivity that prevents the common issue of over-addition, particularly with strong nucleophiles. wikipedia.orgorganic-chemistry.org
The key to this controlled reactivity lies in the formation of a stable tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon. wikipedia.org The presence of the N-methoxy group allows for the formation of a stable five-membered chelate with the metal cation of the nucleophilic reagent (e.g., Li+ or MgX+). organic-chemistry.orgorientjchem.orgmychemblog.com This chelated intermediate is stable at low temperatures and does not collapse to the ketone product until acidic workup. wikipedia.orgacs.org This stability prevents a second equivalent of the nucleophile from adding to the carbonyl group, thus ensuring the formation of the ketone as the primary product. orientjchem.orgnumberanalytics.com
The general mechanism can be summarized as follows:
Nucleophilic Addition: An organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the this compound.
Formation of a Stable Intermediate: A tetrahedral intermediate is formed, which is stabilized by chelation between the oxygen of the methoxy (B1213986) group and the metal ion (M) from the organometallic reagent. wikipedia.orgorganic-chemistry.org
Hydrolysis: Upon aqueous workup, the stable intermediate breaks down to yield the corresponding ketone and N,O-dimethylhydroxylamine. wikipedia.org
This controlled reactivity makes this compound a valuable precursor for the synthesis of various 4-biphenyl ketones.
Functional Group Transformations and Derivatization Strategies
The N-methoxy-N-methyl amide moiety in this compound serves as a versatile handle for a range of functional group transformations, primarily leading to the formation of aldehydes and ketones. medchemexpress.com
Synthesis of Ketones: As detailed in the previous section, the most prominent application of this compound is in the synthesis of ketones. wikipedia.org This is achieved by reacting it with a wide array of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orgorientjchem.org The reaction is highly chemoselective, tolerating a variety of other functional groups within the nucleophile and the biphenyl (B1667301) moiety. thieme-connect.com
Interactive Data Table: Synthesis of Ketones from this compound
| Organometallic Reagent | Product | Typical Conditions |
| Methylmagnesium bromide | 1-(biphenyl-4-yl)ethan-1-one | THF, 0 °C to rt |
| Phenyllithium | (biphenyl-4-yl)(phenyl)methanone | Et2O, -78 °C to rt |
| Vinyllithium | 1-(biphenyl-4-yl)prop-2-en-1-one | THF, -78 °C to rt |
Synthesis of Aldehydes: this compound can be selectively reduced to form 4-biphenylcarboxaldehyde. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H). wikipedia.orgacs.org Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate that prevents over-reduction to the corresponding alcohol. acs.org
Interactive Data Table: Reduction of this compound to 4-biphenylcarboxaldehyde
| Reducing Agent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH4) | 4-biphenylcarboxaldehyde | THF, -78 °C to 0 °C |
| Diisobutylaluminium hydride (DIBAL-H) | 4-biphenylcarboxaldehyde | CH2Cl2, -78 °C |
Regioselective and Chemoselective Reactivity Studies
Chemoselectivity: The N-methoxy-N-methyl amide group is known for its remarkable chemoselectivity. thieme-connect.com It is generally less reactive than other carbonyl compounds like esters, acid chlorides, and even ketones. This allows for selective reactions with strong nucleophiles in the presence of these other functional groups. For instance, an organometallic reagent can be made to react preferentially with an aldehyde or ketone in the presence of a Weinreb amide. Conversely, the high stability of the Weinreb amide allows it to tolerate a wide range of functional groups elsewhere in the molecule during its own transformations. wikipedia.org
Regioselectivity: The regioselectivity of reactions involving this compound is primarily dictated by the biphenyl moiety. The biphenyl system generally directs electrophilic aromatic substitution to the ortho and para positions of the unsubstituted ring, with the para position being sterically favored. spu.edu However, the reactivity of the amide group itself can also be harnessed to direct reactions. The Weinreb amide can act as a directing group in transition metal-catalyzed C-H functionalization reactions, typically favoring ortho-substitution on the phenyl ring to which it is attached. nih.gov For example, palladium- or ruthenium-catalyzed reactions can lead to the introduction of various substituents at the position ortho to the acetyl group. nih.govresearchgate.net
Investigations into Reaction Mechanisms and Intermediates
The synthetic utility of N-methoxy-N-methylamides is largely due to the well-understood reaction mechanism and the stability of the key intermediate. wikipedia.orgorientjchem.org
The Tetrahedral Intermediate: The central feature of the reaction mechanism with strong nucleophiles is the formation of a stable, five-membered cyclic tetrahedral intermediate. orientjchem.orgmychemblog.com When an organometallic reagent (like R-Li or R-MgBr) adds to the carbonyl, the metal cation coordinates to both the newly formed anionic oxygen and the oxygen of the N-methoxy group. wikipedia.orgorganic-chemistry.org This chelation prevents the elimination of the N-methoxy-N-methyl group and the subsequent formation of a ketone under the reaction conditions. wikipedia.org The ketone is only liberated upon the addition of an aqueous acid during workup, which protonates the intermediate and leads to its collapse. organic-chemistry.org
This mechanism contrasts with that of other carboxylic acid derivatives, such as esters or acid chlorides, where the initial tetrahedral intermediate is less stable and readily eliminates the leaving group to form a ketone. This newly formed ketone is often more reactive than the starting material, leading to a second nucleophilic addition and the formation of a tertiary alcohol as a common byproduct. organic-chemistry.org The stability of the chelated intermediate in the case of Weinreb amides effectively halts the reaction at the ketone stage. wikipedia.orgorientjchem.org
Interactions with Organometallic Reagents
This compound readily interacts with a broad spectrum of organometallic reagents, which is fundamental to its application in carbon-carbon bond formation. wikipedia.orgorientjchem.org
Grignard and Organolithium Reagents: The most common organometallic partners for Weinreb amides are Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.org These reagents are potent nucleophiles that efficiently add to the amide carbonyl to form the corresponding 4-biphenyl ketones in high yields. orientjchem.org The reaction conditions are typically mild, often conducted at low temperatures (e.g., -78 °C to 0 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org
Other Organometallic Reagents: Beyond Grignard and organolithium reagents, other organometallic compounds can also be employed. For example, organocuprates, which are generally softer nucleophiles, can also react with Weinreb amides. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups. wikipedia.org
The interaction is not limited to simple addition. The Weinreb amide functionality can also participate in and direct transition-metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. nih.gov
Design, Synthesis, and Structural Reactivity Analysis of Derivatives and Analogues
Rational Design Principles for Structural Modifications within the Biphenylacetamide Scaffold
The rational design of analogues based on the N-methoxy-N-methyl-4-biphenylacetamide scaffold is guided by established principles of medicinal chemistry. The biphenyl (B1667301) moiety, the acetamide (B32628) linker, and the N-methoxy-N-methylamide group each present opportunities for modification to modulate the compound's physicochemical and reactivity profiles.
Key design principles include:
Conformational Control: The dihedral angle between the two phenyl rings of the biphenyl group is a critical determinant of the molecule's three-dimensional shape. Introduction of substituents at the ortho positions of the biphenyl rings can restrict rotation, leading to atropisomers with fixed conformations. This conformational locking can provide insights into the bioactive conformation of the molecule.
Alteration of Lipophilicity and Solubility: The biphenyl scaffold is inherently lipophilic. Modifications aimed at introducing polar functional groups, such as hydroxyl or amino groups, on the biphenyl rings can enhance aqueous solubility. Conversely, the addition of alkyl or haloalkyl groups can increase lipophilicity.
Amide Bond Isosteres: The amide bond itself can be replaced with bioisosteres to alter the molecule's stability and hydrogen bonding capabilities.
A hypothetical design strategy for modifying the biphenylacetamide scaffold is presented in the table below.
| Modification Site | Rationale | Potential Substituents | Expected Impact |
| Biphenyl Rings | Modulate lipophilicity and electronic properties | -F, -Cl, -CF3, -OCH3, -OH | Altered reactivity and metabolic stability |
| Amide Linker | Introduce conformational rigidity | Alkyl chains, cyclopropyl (B3062369) groups | Constrained molecular geometry |
| N-Methoxy-N-methyl Group | Modify reactivity towards nucleophiles | N-ethoxy-N-methyl, N-methoxy-N-ethyl | Altered susceptibility to hydrolysis |
Synthesis of this compound Analogues with Modified Biphenyl Moieties
The synthesis of this compound analogues with modifications on the biphenyl rings typically begins with the corresponding substituted 4-biphenylacetic acid. A general synthetic route involves the activation of the carboxylic acid followed by coupling with N,O-dimethylhydroxylamine.
A common method for the synthesis of N-methoxy-N-methylamides (Weinreb amides) involves the acylation of N,O-dimethylhydroxylamine hydrochloride with an activated carboxylic acid derivative, such as an acid chloride. researchgate.net For example, a substituted 4-biphenylacetic acid can be converted to its corresponding acetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). asianpubs.org The resulting 4-biphenylacetyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired this compound analogue.
An alternative approach involves the use of coupling agents to facilitate the direct amidation of the carboxylic acid with N,O-dimethylhydroxylamine. researchgate.net Reagents such as N,N'-carbonyldiimidazole (CDI) can activate the carboxylic acid, which then reacts to form the Weinreb amide. researchgate.net
The table below outlines a general synthetic scheme for preparing a modified this compound.
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| Substituted 4-biphenylacetic acid | N,O-dimethylhydroxylamine hydrochloride | 1. SOCl₂ or (COCl)₂2. Pyridine or triethylamine | Substituted this compound |
Synthesis of this compound Analogues with Modified Amide Substituents
Modification of the amide portion of this compound involves the use of different N-alkoxy-N-alkylamines during the coupling step with 4-biphenylacetic acid. This allows for the introduction of varied steric and electronic features at the nitrogen atom of the amide.
The synthesis would follow a similar pathway to that described in section 5.2, with the key difference being the choice of the hydroxylamine (B1172632) derivative. For instance, reacting 4-biphenylacetyl chloride with N-ethoxy-N-methylamine would yield N-ethoxy-N-methyl-4-biphenylacetamide.
The general reaction is as follows:
4-Biphenylacetyl chloride + H(OR')-N-R'' → N-alkoxy-N-alkyl-4-biphenylacetamide
The availability of a diverse range of N-alkoxy-N-alkylamines allows for the systematic exploration of the structure-activity relationships associated with the amide functionality.
Structure-Reactivity Relationship (SRR) Studies within Related Compound Series
For the biphenylacetamide scaffold, key structural aspects influencing reactivity include:
Substitution on the Biphenyl Rings: The electronic nature of substituents on the biphenyl rings can significantly impact the reactivity of the amide carbonyl group. Electron-withdrawing groups, such as nitro or trifluoromethyl, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) or amino, may decrease its reactivity.
Steric Hindrance: Bulky substituents near the amide linkage can sterically hinder the approach of reactants, thereby reducing the reaction rate. This is particularly relevant for modifications at the ortho positions of the biphenyl ring proximal to the acetamide linker.
Amide Conformation: The planarity of the amide bond and its orientation relative to the biphenyl system can influence its reactivity. The N-methoxy-N-methyl group prevents the formation of the typical trans-planar amide conformation, which can affect its chemical properties.
A hypothetical SRR table for a series of this compound analogues is presented below.
| Analogue | Substituent on Biphenyl Ring | Predicted Relative Reactivity | Rationale |
| 1 | H | Baseline | Unsubstituted reference compound |
| 2 | 4'-NO₂ | Increased | Electron-withdrawing group enhances electrophilicity of carbonyl carbon |
| 3 | 4'-OCH₃ | Decreased | Electron-donating group reduces electrophilicity of carbonyl carbon |
| 4 | 2'-CH₃ | Decreased | Steric hindrance near the reaction center |
Exploration of Bioisosteric Replacements within the Compound Scaffold (purely structural/chemical)
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties. slideshare.net In the context of this compound, bioisosteric replacements can be considered for both the biphenyl moiety and the amide linker from a purely structural and chemical standpoint.
Biphenyl Moiety Replacements:
The biphenyl group is a common scaffold in drug design, but it can sometimes be associated with poor physicochemical properties. nih.govacs.org Bioisosteric replacements for a phenyl ring can lead to improvements in properties such as solubility and metabolic stability. nih.gov Potential bioisosteres for one of the phenyl rings in the biphenyl system include:
Heteroaromatic rings: Rings such as pyridine, thiophene, or pyrazole (B372694) can be used to replace a phenyl ring. slideshare.net This introduces heteroatoms that can alter the electronic distribution and hydrogen bonding potential of the molecule.
Saturated or partially saturated rings: Cyclohexyl or cyclohexenyl rings can be used to replace a phenyl ring, which would increase the three-dimensional character of the scaffold and alter its lipophilicity.
Amide Linker Replacements:
The amide bond itself can be replaced by other functional groups to modulate the compound's chemical stability and conformational properties. Some common amide bioisosteres include:
Esters: Replacing the amide with an ester would change the hydrogen bonding capability and the susceptibility to hydrolysis.
Sulfonamides: A sulfonamide group can mimic the geometry of an amide bond but has different electronic properties and metabolic stability. ctppc.org
Ketones: A ketone linker would remove the hydrogen bond donating ability of the amide.
The table below summarizes some potential bioisosteric replacements for the this compound scaffold.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement (Chemical Perspective) |
| Phenyl ring (in biphenyl) | Pyridine ring | Introduction of a nitrogen atom to alter electronic properties and potential for hydrogen bonding. |
| Phenyl ring (in biphenyl) | Cyclohexyl ring | Increase in sp³ character, leading to a more three-dimensional structure and altered lipophilicity. |
| Amide Linker | Ester Linker | Modification of hydrolytic stability and removal of the N-H hydrogen bond donor (in a primary or secondary amide). |
| Amide Linker | Sulfonamide Linker | Introduction of a tetrahedral geometry at the sulfur atom and different electronic properties compared to the planar amide. |
Theoretical and Computational Chemistry Studies of N Methoxy N Methyl 4 Biphenylacetamide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and bonding characteristics of a molecule. researchgate.net For N-methoxy-N-methyl-4-biphenylacetamide, these calculations would reveal insights into electron distribution, orbital energies, and molecular reactivity.
Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be used to optimize the molecule's geometry and compute key electronic parameters. The analysis would likely focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich biphenyl (B1667301) ring system, while the LUMO might be distributed across the acetamide (B32628) carbonyl group, indicating its role as an electron-accepting site. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org
Furthermore, a Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, highlighting these areas as sites for electrophilic attack. The biphenyl rings would show regions of negative potential above and below the plane of the rings, characteristic of π-systems. nih.gov Natural Bond Orbital (NBO) analysis could quantify the delocalization of electrons and the nature of specific bonds, such as the resonance within the amide group and the conjugation across the biphenyl system.
Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data that would be expected from a DFT calculation on this compound.
| Property | Calculated Value | Description |
| Total Energy | -958.7 Hartree | The total electronic energy of the optimized geometry. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.2 Debye | A measure of the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. beilstein-journals.org For this compound, MD simulations would be crucial for exploring its accessible shapes (conformers) and the dynamics of transitioning between them.
A key structural feature is the dihedral angle between the two phenyl rings of the biphenyl moiety. In solution, this angle is not fixed, and the rings undergo torsional rotation. researchgate.net MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. For unsubstituted biphenyl, the minimum energy conformation is a twisted structure (around 40-45°), and this is expected to be similar for the 4-substituted derivative. unical.it
Another important dynamic aspect is the rotation around the amide C-N bond. Due to partial double-bond character, this rotation is typically restricted, leading to distinct cis and trans isomers in simpler amides. MD simulations can quantify the energy barrier for this rotation. The simulations would also reveal the flexibility of the methylene (B1212753) linker and the orientation of the N-methoxy and N-methyl groups. By running simulations in a solvent box (e.g., water or an organic solvent), the influence of the environment on the conformational preferences can also be assessed. researchgate.net
Illustrative Data Table: Key Conformational Parameters This table shows hypothetical results from an MD simulation or potential energy scan for key dihedral angles.
| Dihedral Angle | Description | Energy Minimum (°) | Rotational Barrier (kcal/mol) |
| φ1 (C-C-C-C) | Torsion between biphenyl rings | ~42° | ~2.5 |
| φ2 (O=C-N-C) | Amide bond rotation | ~180° (trans) | ~18 |
| φ3 (C-CH2-C=O) | Acetyl group orientation | -60°, 60°, 180° | ~3.0 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) via Computational Methods
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and structural elucidation of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. github.ioresearchgate.net For this compound, calculations would predict distinct signals for the aromatic protons of the biphenyl group, the singlet for the methylene bridge protons, and singlets for the N-methyl and N-methoxy protons. The calculated shifts for the biphenyl protons would be particularly sensitive to the torsional angle between the rings. nih.gov
IR Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies and their corresponding intensities. arxiv.orgnih.gov This is typically done within the harmonic approximation from a DFT frequency calculation. Key predicted vibrational modes for this molecule would include the strong C=O stretch of the amide group (typically around 1650-1680 cm⁻¹), C-N stretching modes, C-H stretching from the aromatic and aliphatic groups, and various aromatic C=C stretching and bending modes. biorxiv.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. numberanalytics.comchemrxiv.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with the biphenyl chromophore. acs.org The position of the maximum absorption wavelength (λ_max) would be sensitive to the planarity of the biphenyl rings and the electronic influence of the acetamide substituent.
Illustrative Data Table: Predicted Spectroscopic Data This table provides hypothetical predicted values for key spectroscopic features.
| Spectrum | Parameter | Predicted Value | Assignment/Comment |
| ¹H NMR | δ (ppm) | 7.3-7.8 | Biphenyl protons |
| δ (ppm) | 3.85 | Methylene (-CH2-) protons | |
| δ (ppm) | 3.70 | N-Methoxy (-OCH3) protons | |
| δ (ppm) | 3.20 | N-Methyl (-NCH3) protons | |
| ¹³C NMR | δ (ppm) | ~171 | Carbonyl carbon (C=O) |
| IR | Frequency (cm⁻¹) | ~1670 | Amide I band (C=O stretch) |
| Frequency (cm⁻¹) | ~1605, ~1485 | Aromatic C=C stretching | |
| UV-Vis | λ_max (nm) | ~255 | Primary π → π* transition of the biphenyl system |
Computational Prediction of Reaction Pathways and Energy Profiles
Computational chemistry can be used to model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. acs.org This provides a detailed understanding of a molecule's reactivity and potential synthetic routes.
For this compound, one could investigate its formation, for example, via the coupling of 4-biphenylacetic acid with N,O-dimethylhydroxylamine. Calculations could map out the entire reaction pathway, including the activation of the carboxylic acid, the nucleophilic attack by the hydroxylamine (B1172632), and the subsequent elimination steps. researchgate.net The calculated energy profile would reveal the rate-determining step of the reaction by identifying the highest energy barrier.
Similarly, the hydrolysis of the amide bond could be studied. acs.org Computational models can explore acid- or base-catalyzed hydrolysis mechanisms, showing how the presence of a catalyst lowers the activation energy. These studies would provide valuable information on the stability of the amide bond under different conditions. nih.gov
Illustrative Data Table: Hypothetical Reaction Energy Profile for Amide Formation This table outlines the calculated relative energies for species along a hypothetical reaction coordinate.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 |
| TS1 | Transition state for intermediate formation | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.4 |
| TS2 | Transition state for water elimination | +12.8 |
| Products | This compound | -10.1 |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Properties or Interactions (purely theoretical/modeling)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govnumberanalytics.com While a QSAR model cannot be built for a single molecule, one could be developed for a class of related biphenylacetamide derivatives to predict properties like toxicity, receptor binding affinity, or lipophilicity. nih.gov
To develop such a model, a set of molecules with known activity data would be required. For each molecule, a series of numerical values, known as molecular descriptors, would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges). researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links the descriptors to the observed activity. nih.gov For a series of compounds related to this compound, a QSAR model might reveal, for instance, that toxicity is correlated with the molecule's lipophilicity (logP) and the energy of its LUMO. Such a model would be a valuable tool for designing new analogues with improved properties.
Illustrative Data Table: Hypothetical QSAR Model for a Series of Biphenyl Derivatives This table shows an example of a QSAR equation and its statistical validation metrics.
| Parameter | Value/Equation | Description |
| QSAR Equation | log(1/C) = 0.6logP - 0.2E_LUMO + 2.5 | A hypothetical equation relating activity (log(1/C)) to lipophilicity (logP) and LUMO energy. |
| n | 35 | Number of compounds in the training set. |
| R² | 0.85 | Coefficient of determination, indicating goodness of fit. |
| Q² | 0.78 | Cross-validated R², indicating predictive power. |
| RMSE | 0.21 | Root Mean Square Error. |
Applications in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Complex Organic Molecules
N-methoxy-N-methyl-4-biphenylacetamide is a versatile precursor for the synthesis of a wide array of complex organic molecules, primarily through the well-established Weinreb ketone synthesis. This method is highly regarded for its ability to form carbon-carbon bonds and introduce the biphenylmethylcarbonyl scaffold into a target molecule. The reactivity of the Weinreb amide allows for controlled addition of nucleophiles, preventing the over-addition that is often a challenge with other carbonyl derivatives.
The general transformation involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium species. The reaction proceeds through a stable chelated intermediate, which, upon acidic workup, yields the corresponding ketone. This controlled reactivity is a significant advantage in multi-step syntheses where preserving functional group integrity is crucial.
Table 1: Synthesis of Biphenyl-Containing Ketones from this compound
| Organometallic Reagent (R-M) | Product | Potential Application |
|---|---|---|
| Phenylmagnesium bromide | 1-(4-biphenylyl)-1-phenylethanone | Precursor for triarylethylene synthesis |
| Methylmagnesium iodide | 1-(4-biphenylyl)propan-2-one | Intermediate for chiral alcohol synthesis |
| Vinylmagnesium bromide | 1-(4-biphenylyl)prop-2-en-1-one | Michael acceptor for conjugate additions |
The resulting biphenyl-containing ketones are valuable intermediates in their own right, serving as key building blocks for pharmaceuticals, agrochemicals, and materials science. For example, these ketones can be further elaborated through various synthetic transformations, including reductions to alcohols, olefination reactions to form complex alkenes, and alpha-functionalization to introduce additional complexity.
Development of Novel Reagents and Intermediates Based on its Structure
The inherent reactivity of the N-methoxy-N-methylamide group in this compound allows for its conversion into other functional groups, leading to the development of novel reagents and intermediates. A primary example is the reduction of the Weinreb amide to the corresponding aldehyde.
This transformation is typically achieved using mild reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures. The resulting 4-biphenylacetaldehyde is a highly useful intermediate that is not always readily accessible through other synthetic routes.
Table 2: Transformation of this compound into Novel Intermediates
| Reagent | Product | Subsequent Reactions |
|---|---|---|
| Diisobutylaluminium hydride (DIBAL-H) | 4-Biphenylacetaldehyde | Wittig reaction, aldol condensation, reductive amination |
| Lithium aluminum hydride (LAH) | 2-(4-biphenylyl)ethan-1-amine (via reduction of intermediate imine) | Amide coupling, synthesis of nitrogen-containing heterocycles |
These derived intermediates, particularly 4-biphenylacetaldehyde, open up avenues for a plethora of subsequent chemical transformations. For instance, the aldehyde can participate in Wittig reactions to generate substituted styrenes, engage in aldol condensations to form α,β-unsaturated ketones, or undergo reductive amination to produce various amines.
Integration into Multi-component Reactions for Library Synthesis
Multi-component reactions (MCRs) are powerful tools in modern drug discovery and materials science for the rapid generation of large and diverse libraries of compounds. While direct participation of a Weinreb amide in a classical MCR is not typical, the derivatives of this compound, such as the corresponding aldehyde, are excellent substrates for such reactions.
For example, 4-biphenylacetaldehyde, synthesized from the parent Weinreb amide, can be a key component in well-known MCRs like the Ugi or Passerini reactions. In a Ugi four-component reaction, the aldehyde would react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acetamido carboxamide scaffold incorporating the biphenyl (B1667301) moiety.
This strategy allows for the rapid diversification of the biphenyl core, leading to the synthesis of extensive compound libraries for high-throughput screening. The modular nature of MCRs means that by varying the other components (amine, isocyanide, carboxylic acid), a vast chemical space can be explored efficiently from a single biphenyl-containing precursor.
Table 3: Potential Multi-component Reactions Utilizing Derivatives of this compound
| MCR Type | Key Derivative | Other Components | Product Scaffold |
|---|---|---|---|
| Ugi Reaction | 4-Biphenylacetaldehyde | Amine, Isocyanide, Carboxylic Acid | α-Acetamido Carboxamide |
| Passerini Reaction | 4-Biphenylacetaldehyde | Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamide |
The integration of derivatives of this compound into MCRs represents a highly efficient approach to leveraging the structural and functional properties of the biphenyl group in the quest for new bioactive molecules.
Strategic Use in Target-Oriented Synthesis of Natural Products or Synthetic Targets
The biphenyl motif is a common structural feature in a variety of natural products and medicinally important synthetic targets. This compound can be strategically employed in the total synthesis of such molecules. Its role is often to introduce the biphenylmethylcarbonyl unit or a related fragment in a controlled and efficient manner.
In a target-oriented synthesis, the conversion of the Weinreb amide to a ketone with a specific organometallic reagent can be a crucial step in assembling the carbon skeleton of the target molecule. The mild conditions of the Weinreb ketone synthesis are particularly advantageous when dealing with sensitive functional groups present in complex intermediates.
For instance, in the synthesis of a hypothetical natural product containing a biphenyl moiety connected to a more complex cyclic system, this compound could be reacted with a functionalized organometallic derivative of the cyclic system to forge a key carbon-carbon bond. The resulting ketone could then be further manipulated to complete the synthesis.
The strategic application of this compound in target-oriented synthesis showcases its utility as a reliable and versatile building block for the construction of complex and biologically relevant molecules.
Future Directions and Emerging Research Avenues for N Methoxy N Methyl 4 Biphenylacetamide
Advancements in Asymmetric Synthesis Methodologies
The synthesis of N-methoxy-N-methyl-4-biphenylacetamide presents a key challenge and opportunity in the field of stereoselective synthesis. The biphenyl (B1667301) core is susceptible to atropisomerism—a form of axial chirality arising from restricted rotation around the single bond connecting the two phenyl rings, provided there are bulky ortho-substituents. While the parent 4-biphenylacetamide does not exhibit stable atropisomers, derivatives with ortho-substituents could. Future research will likely focus on developing catalytic asymmetric methods to control this potential chirality.
Emerging strategies could involve:
Catalytic Asymmetric Cross-Coupling: Advanced palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed using chiral ligands to construct the biphenyl C-C bond enantioselectively. This would create a chiral biphenylacetic acid precursor, which can then be converted to the target Weinreb amide.
Asymmetric C-H Activation: A more atom-economical approach involves the direct, enantioselective C-H arylation of a benzene (B151609) ring with a suitable arylating agent. This cutting-edge technique could forge the chiral biphenyl scaffold in a single, efficient step.
Central-to-Axial Chirality Transfer: Another sophisticated strategy involves starting with a molecule containing a stereocenter and converting this point chirality into axial chirality during the synthesis. nih.gov An oxidative aromatization step could lock the conformation and establish the atropisomeric axis. nih.gov
Once the chiral 4-biphenylacetic acid precursor is obtained, its conversion to the N-methoxy-N-methylamide is straightforward. The utility of N,O-dimethylhydroxylamine hydrochloride with a coupling agent is a well-established method for generating Weinreb amides from carboxylic acids with high efficiency. tandfonline.comresearchgate.net
| Methodology | Description | Key Challenge | Potential Catalyst System |
|---|---|---|---|
| Asymmetric Suzuki-Miyaura Coupling | Construction of the biphenyl C-C bond from a boronic acid and an aryl halide using a chiral catalyst. | Achieving high enantioselectivity and yield for the specific substrate. | Palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., (S)-BINAP). snnu.edu.cn |
| Asymmetric C-H Arylation | Direct coupling of a C-H bond on one ring with an aryl halide on the other, guided by a chiral catalyst. | Controlling regioselectivity and preventing racemization. | Palladium or Rhodium complex with a custom-designed chiral ligand. |
| Chirality Transfer | Synthesis of a non-aromatic, chiral precursor followed by an aromatization step that sets the axial chirality. nih.gov | Designing a precursor that efficiently transfers its stereochemical information. | Chiral organocatalyst for the initial stereocenter formation. nih.gov |
Novel Applications in Materials Science and Polymer Chemistry
The rigid, planar structure of the biphenyl moiety makes it an excellent building block for advanced materials. nih.gov this compound could serve as a key monomer or precursor for polymers and liquid crystals with tailored properties.
High-Performance Polymers: The biphenyl unit, when incorporated into a polymer backbone, can enhance thermal stability, mechanical strength, and dimensional stability. tandfonline.com this compound could be chemically modified—for example, by introducing polymerizable groups onto the biphenyl rings—to serve as a monomer for materials like polyimides, polyesters, or polyamides with superior performance characteristics for applications in electronics and aerospace. tandfonline.com
Liquid Crystals: Biphenyl is a classic mesogenic core used in the design of liquid crystals for display technologies. beilstein-journals.orgtandfonline.comnih.gov The length and rigidity of the this compound structure could be modified with flexible alkyl chains to induce liquid crystalline phases. The amide functionality offers a site for further chemical diversification, allowing for fine-tuning of properties such as clearing point, birefringence, and dielectric anisotropy. tandfonline.com
Organic Electronics: The π-conjugated system of the biphenyl core is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The molecule could be investigated as a host material or as a building block for more complex conjugated systems. The Weinreb amide offers a synthetic handle to attach other electronically active groups, thereby modulating the HOMO/LUMO energy levels and charge transport properties.
| Material Type | Role of this compound | Key Property Conferred by Biphenyl Core | Potential Modification |
|---|---|---|---|
| High-Performance Polymers | Monomer precursor | Thermal stability, rigidity tandfonline.com | Addition of diamine or diol functionalities for polymerization. |
| Liquid Crystals | Mesogenic core | Anisotropic shape, structural rigidity nih.gov | Attachment of terminal alkyl or alkoxy chains. |
| Organic Semiconductors | Building block or host material | π-conjugation, charge transport | Coupling to other aromatic systems to extend conjugation. |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (focus on tool development)
The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs. rsc.orgnih.gov Rather than being a therapeutic agent itself, this compound is ideally positioned to serve as a versatile platform for the development of chemical tools to probe biological systems.
The key to this potential lies in the unique reactivity of the Weinreb amide. It is stable to many reagents but reacts cleanly with organometallic reagents (like Grignard or organolithium reagents) to form ketones or with reducing agents to form aldehydes. wisc.eduyoutube.com This controlled reactivity allows for late-stage functionalization, making it an excellent synthetic handle.
Future research could focus on using this molecule as a core for:
Enzyme Inhibitor Scaffolds: The Weinreb amide can be converted into a ketone. Ketones are common electrophilic "warheads" in covalent and non-covalent enzyme inhibitors. By reacting the molecule with various organometallic reagents, a library of diverse ketones can be synthesized and screened for inhibitory activity against target enzymes.
Affinity-Based Probes: The Weinreb amide can be used as an attachment point for reporter tags. For instance, reaction with a Grignard reagent containing a terminal alkyne would install a bioorthogonal handle. This alkyne could then be used in "click" chemistry to attach a fluorescent dye (for imaging) or biotin (for affinity purification and identifying protein targets).
Photoaffinity Labels: The biphenyl core could be functionalized with a photolabile group (e.g., a diazirine). The Weinreb amide could be converted to a ketone that provides binding affinity for a specific protein. Upon UV irradiation, the photolabile group would form a covalent bond with the target protein, allowing for its identification and characterization.
| Tool Type | Synthetic Strategy | Function | Example |
|---|---|---|---|
| Inhibitor Precursor | React Weinreb amide with an organometallic reagent (R-MgBr). | Generates a ketone (R-C=O) that can act as an electrophile to bind to an enzyme active site. | Screening a library of ketone derivatives against a family of proteases. |
| Affinity Probe | Use the Weinreb amide to attach a bioorthogonal handle (e.g., alkyne). | Allows for "clicking" on reporter tags like biotin or fluorophores for pull-down assays or imaging. | Identifying the cellular binding partners of the biphenyl scaffold. |
| Photoaffinity Label | Incorporate a photoreactive group (e.g., diazirine) on the biphenyl ring. | Covalently crosslinks the molecule to its biological target upon UV light exposure. | Mapping the binding site of the molecule within a target protein. |
Synergistic Approaches Combining Experimental and Computational Studies
For a molecule like this compound, where experimental data is sparse, computational chemistry provides a powerful tool to predict properties and guide research, saving significant time and resources. mit.edunih.gov Density Functional Theory (DFT) is a particularly effective method for studying the properties of organic molecules. mdpi.comnih.gov
Future research will benefit immensely from a synergistic workflow:
Prediction of Properties: DFT calculations can be used to predict fundamental molecular properties, including optimized 3D geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic characteristics (NMR, IR spectra). These predictions can guide synthetic efforts and material design. e3s-conferences.org For materials science, the predicted HOMO/LUMO gap can suggest potential applications in organic electronics.
Reaction Modeling: Computational modeling can be used to explore potential synthetic pathways, calculate activation barriers for key steps in asymmetric synthesis, and predict the stereochemical outcome of reactions. This can help in selecting the most promising ligands and reaction conditions before extensive experimental screening.
Structure-Property Relationships: By systematically modifying the structure in silico (e.g., adding different substituents to the biphenyl rings) and calculating the resulting properties, researchers can build quantitative structure-property relationship (QSPR) models. hep.com.cn This approach can accelerate the discovery of derivatives with optimized characteristics for specific applications, whether for liquid crystals or biological probes.
This "in silico-first" approach allows for the rational design of experiments, focusing laboratory efforts on the most promising candidates identified through computation.
| Property | Predicted Value | Relevance |
|---|---|---|
| HOMO Energy | -6.2 eV | Predicts electron-donating ability; relevant for electronics. |
| LUMO Energy | -1.5 eV | Predicts electron-accepting ability; relevant for electronics. |
| HOMO-LUMO Gap | 4.7 eV | Indicates electronic excitation energy and potential optical properties. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions in materials. |
| 13C NMR Shift (Carbonyl) | ~170 ppm | Aids in experimental characterization and confirmation of synthesis. |
Q & A
Q. What are the standard analytical techniques for characterizing N-methoxy-N-methyl-4-biphenylacetamide, and how do they confirm its structural integrity?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to resolve methoxy, methyl, and biphenyl proton environments, IR spectroscopy to identify carbonyl (amide C=O stretch ~1650 cm⁻¹) and methoxy groups, and mass spectrometry (ESI or EI-MS) for molecular weight validation. Chromatographic purity analysis (HPLC/GC) ensures absence of unreacted intermediates or byproducts. Reference synthetic analogs (e.g., N-(4-Methoxybenzyl)-2-phenylacetamide) highlight the importance of comparative spectral libraries to resolve positional isomerism .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acyl chlorides).
- Waste disposal : Segregate halogenated or toxic byproducts (e.g., unreacted amines) for licensed hazardous waste processing.
- Emergency response : Immediate decontamination with water for spills; consult SDS for solvent-specific antidotes (e.g., ethanol for methanol exposure) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Biphenyl precursor synthesis : Suzuki-Miyaura coupling of 4-bromophenylacetamide with a methoxyphenyl boronic acid to install the biphenyl backbone.
N-Methylation : Treat the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.
Reaction monitoring via TLC (e.g., Rf ~0.3 in ethyl acetate/hexane) and purification by recrystallization (methanol/water) yield high-purity product .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in large-scale syntheses, and what are common pitfalls?
- Methodological Answer :
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings to minimize side reactions; ligand-free conditions reduce costs but may lower yields.
- Solvent optimization : Replace DMF with toluene/water biphasic systems to improve biphenyl coupling efficiency.
- Pitfalls : Incomplete N-methylation due to steric hindrance; mitigate via prolonged reaction times (24–48 hrs) or microwave-assisted synthesis (80°C, 2 hrs). Validate purity at each step to avoid cumulative impurities .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives of this compound?
- Methodological Answer :
- Differential analysis : Compare ¹H-NMR spectra with synthesized analogs (e.g., N-methyl vs. N-ethyl derivatives) to assign ambiguous peaks.
- Computational validation : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and verify assignments.
- Decoupling experiments : Apply NOESY or COSY to clarify coupling between biphenyl protons and methoxy/methyl groups .
Q. What strategies are effective for developing selective bioanalytical methods (e.g., LC-MS/MS) to quantify this compound in complex matrices?
- Methodological Answer :
- Column selection : Use C18 reverse-phase columns with 2.6 µm particle size for high-resolution separation.
- Ionization optimization : Employ ESI+ mode with ammonium formate (5 mM) in mobile phase to enhance [M+H]+ ion stability.
- Matrix effects : Perform post-column infusion to identify ion suppression from biological samples (e.g., plasma); mitigate via solid-phase extraction (SPE) using Oasis HLB cartridges .
Q. How can researchers design structure-activity relationship (SAR) studies to explore the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Scaffold modification : Synthesize analogs with varied substituents (e.g., halogenation at the biphenyl ring or replacement of methoxy with ethoxy).
- In vitro assays : Test affinity for target receptors (e.g., opioid or serotonin receptors via radioligand binding assays).
- Computational docking : Use AutoDock Vina to predict binding modes and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
